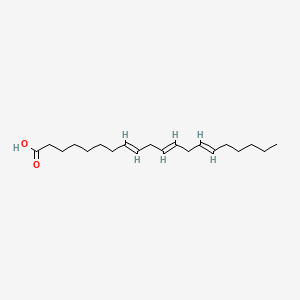

8,11,14-Eicosatrienoic acid

Description

A 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14. It differs from arachidonic acid, 5,8,11,14-eicosatetraenoic acid, only at position 5.

Structure

3D Structure

Properties

CAS No. |

7324-41-6 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

icosa-8,11,14-trienoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22) |

InChI Key |

HOBAELRKJCKHQD-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 8,11,14-Eicosatrienoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8,11,14-Eicosatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA), is a crucial intermediate in the metabolic pathway of n-6 polyunsaturated fatty acids (PUFAs). This technical guide provides a comprehensive overview of the DGLA biosynthesis pathway in mammals, its subsequent enzymatic conversions, and the methodologies employed to study these processes. DGLA's significance lies in its role as a precursor to both anti-inflammatory and pro-inflammatory eicosanoids, making its metabolism a key area of interest for research in inflammation, cardiovascular disease, and cancer. This document details the enzymatic steps, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for the analysis of this pathway, serving as a valuable resource for professionals in biomedical research and drug development.

The this compound (DGLA) Biosynthesis Pathway

The synthesis of DGLA in mammals originates from the essential fatty acid, linoleic acid (LA; 18:2n-6), obtained from the diet. The pathway involves a series of desaturation and elongation steps occurring primarily in the endoplasmic reticulum of cells.

The initial and rate-limiting step is the conversion of Linoleic Acid (LA) to γ-Linolenic Acid (GLA; 18:3n-6) . This reaction is catalyzed by the enzyme Delta-6-Desaturase (FADS2) , which introduces a double bond at the delta-6 position of the fatty acid chain.[1][2]

Subsequently, GLA is elongated by the addition of a two-carbon unit to form Dihomo-γ-Linolenic Acid (DGLA; 20:3n-6) . This elongation is carried out by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) .[3][4]

DGLA then stands at a critical metabolic branch point. It can be further metabolized along two primary routes:

-

Conversion to Arachidonic Acid (AA): DGLA can be desaturated by Delta-5-Desaturase (FADS1) to form Arachidonic Acid (AA; 20:4n-6) , a precursor to a wide range of pro-inflammatory eicosanoids.[5][6] The activity of FADS1 is a critical determinant of the balance between DGLA and AA levels.[6]

-

Metabolism to Eicosanoids: DGLA itself is a substrate for several enzyme systems that produce a distinct set of eicosanoids, often with anti-inflammatory or modulatory properties. These include:

-

Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes metabolize DGLA to produce 1-series prostaglandins, such as Prostaglandin E1 (PGE1).[7][8]

-

Lipoxygenase (LOX) Pathway: 15-Lipoxygenase (15-LOX) converts DGLA to 15-hydroxyeicosatrienoic acid (15-HETrE).[7][9]

-

Cytochrome P450 (CYP) Pathway: CYP enzymes can also metabolize DGLA to various epoxy- and hydroxy-eicosatrienoic acids.

-

The balance between the conversion of DGLA to AA and its metabolism to other eicosanoids is a crucial factor in regulating inflammatory responses.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the DGLA biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the experimental system, tissue source, and assay conditions.

Table 1: Enzyme Kinetic Parameters for DGLA Biosynthesis

| Enzyme | Gene | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Delta-6-Desaturase | FADS2 | Linoleic Acid (18:2n-6) | γ-Linolenic Acid (18:3n-6) | 1.5 - 10.7 | 0.08 - 0.63 | [10] |

| ELOVL5 | ELOVL5 | γ-Linolenic Acid (18:3n-6) | Dihomo-γ-linolenic Acid (20:3n-6) | Data not consistently available | Data not consistently available | |

| Delta-5-Desaturase | FADS1 | Dihomo-γ-linolenic Acid (20:3n-6) | Arachidonic Acid (20:4n-6) | Data not consistently available | Data not consistently available |

Table 2: Substrate Specificity of Cyclooxygenase Isoforms for DGLA and AA

| Enzyme | Substrate | Relative Vmax/Km |

| COX-1 | Arachidonic Acid | Preferentially metabolized |

| COX-1 | Dihomo-γ-linolenic Acid | Lower affinity and/or reaction rate compared to AA |

| COX-2 | Arachidonic Acid | Similar affinity and maximal reaction rates to DGLA |

| COX-2 | Dihomo-γ-linolenic Acid | Similar affinity and maximal reaction rates to AA |

Source: Adapted from Levin et al., 2002.[8]

Experimental Protocols

Lipid Extraction from Mammalian Cells (Folch Method)

This protocol describes the extraction of total lipids from cultured mammalian cells.

Materials:

-

Cell pellet (minimum of 10x10^6 cells)[11]

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream or vacuum evaporator

Procedure:

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge to remove the supernatant.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet in a glass tube. For 1 gram of cell pellet, use 20 mL of the solvent mixture.

-

Homogenize the sample using a vortex mixer for 2 minutes.

-

Incubate at room temperature for 20-30 minutes with occasional vortexing.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of solvent, add 4 mL of NaCl solution).

-

Vortex the mixture for 30 seconds to induce phase separation.

-

Centrifuge at low speed (e.g., 500 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum evaporator.

-

Store the dried lipid extract at -80°C until further analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Dried lipid extract

-

Boron trifluoride (BF₃) in methanol (14%)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., Omegawax)

Procedure:

-

Transesterification: To the dried lipid extract, add 2 mL of 14% BF₃ in methanol.

-

Seal the tube under nitrogen and heat at 100°C for 1 hour, with vortexing every 15 minutes.[9]

-

Cool the tube to room temperature.

-

Add 1 mL of distilled water and 2 mL of hexane.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,800 x g for 10 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.

-

Wash the hexane layer with 1 mL of saturated NaCl solution.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Transfer the final FAMEs solution to a GC vial for analysis.

-

GC-MS Analysis: Inject the FAME sample into the GC-MS. The oven temperature program should be optimized to separate the different FAMEs. Mass spectra are used to identify and quantify individual fatty acids based on their retention times and fragmentation patterns compared to known standards.[9]

Delta-6-Desaturase Activity Assay

This protocol describes an assay to measure the activity of delta-6-desaturase in liver microsomes.

Materials:

-

Liver microsomes

-

[1-¹⁴C]-Linoleic acid

-

Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2)

-

Cofactors: ATP, CoA, NADH, MgCl₂

-

Reaction termination solution (e.g., 10% KOH in methanol)

-

Hexane

-

Scintillation cocktail and counter

-

HPLC system for fatty acid separation

Procedure:

-

Prepare liver microsomes from tissue homogenates by differential centrifugation.

-

The assay mixture should contain microsomes, assay buffer, cofactors, and [1-¹⁴C]-linoleic acid as the substrate.

-

Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the termination solution and heat to saponify the lipids.

-

Acidify the mixture and extract the fatty acids with hexane.

-

Evaporate the hexane and redissolve the fatty acids in a suitable solvent for HPLC analysis.

-

Separate the substrate (linoleic acid) and the product (γ-linolenic acid) using HPLC.

-

Quantify the radioactivity in the substrate and product peaks using a scintillation counter to determine the conversion rate.[10]

ELOVL5 Elongase Activity Assay

This protocol is for measuring the activity of ELOVL5 using a radiolabeled substrate.

Materials:

-

Microsomal fraction containing ELOVL5

-

[¹⁴C]-Malonyl-CoA

-

γ-Linolenoyl-CoA (substrate)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)

-

Cofactors: NADPH, MgCl₂

-

Reaction termination solution (e.g., 2.5 M H₂SO₄)

-

Hexane-isopropanol (3:2, v/v)

-

Scintillation counter

Procedure:

-

The reaction mixture should contain the microsomal fraction, assay buffer, cofactors, and the substrate γ-linolenoyl-CoA.

-

Initiate the reaction by adding [¹⁴C]-malonyl-CoA and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the termination solution.

-

Extract the total fatty acids using hexane-isopropanol.

-

Wash the organic phase with water to remove unincorporated [¹⁴C]-malonyl-CoA.

-

Measure the radioactivity in the organic phase using a scintillation counter to determine the amount of elongated product formed.[12][13]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular mechanisms underlying catalytic activity of delta 6 desaturase from Glossomastix chrysoplasta and Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. The Δ-5 Fatty Acid Desaturase FADS1 Impacts Metabolic Disease by Balancing Pro-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. Delta‐6‐desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]

- 12. Elevated hepatic fatty acid elongase-5 activity corrects dietary fat-induced hyperglycemia in obese BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of Dihomo-gamma-linolenic Acid: A Technical Chronicle of its Discovery and Scientific Journey

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, history, and core scientific understanding of Dihomo-gamma-linolenic acid (DGLA). DGLA, a 20-carbon omega-6 fatty acid, stands at a critical juncture of lipid metabolism, influencing the delicate balance between pro- and anti-inflammatory signaling pathways. This document delves into the historical context of its identification, the intricate details of its metabolic fate, and the experimental methodologies that have been pivotal in shaping our current knowledge. Quantitative data from key studies are presented in structured tables for comparative analysis, and crucial biochemical pathways and experimental workflows are visualized using Graphviz diagrams.

A Historical Perspective: From Essential Fatty Acids to the Discovery of DGLA

The journey to understanding Dihomo-gamma-linolenic acid (DGLA) is intrinsically linked to the broader discoveries of essential fatty acids and prostaglandins (B1171923). In 1929, George and Mildred Burr first established that certain fatty acids are essential for health, identifying linoleic acid as a vital dietary component.[1] This foundational work set the stage for exploring the metabolic pathways of these essential nutrients.

Decades later, in the 1930s, Ulf von Euler discovered potent biologically active substances in seminal fluid, which he named prostaglandins.[2] However, it was the pioneering work of Sune Bergström and Bengt Samuelsson in the 1950s and 1960s that elucidated the chemical structures of prostaglandins and revealed their biosynthesis from polyunsaturated fatty acids.[2] This research was so fundamental that it earned them the Nobel Prize in Physiology or Medicine in 1982.[2]

Within this context of burgeoning lipid research, DGLA (8,11,14-eicosatrienoic acid) was identified as a key intermediate in the metabolic cascade of omega-6 fatty acids. While a singular "discoverer" of DGLA is not prominently cited in historical records, its existence and position in the metabolic pathway from linoleic acid to arachidonic acid were elucidated through the collective efforts of researchers studying fatty acid metabolism. The official recognition of DGLA as a distinct biochemical entity is marked by its inclusion in the Medical Subject Headings (MeSH) database in 1975.[3]

DGLA is formed by the elongation of gamma-linolenic acid (GLA) and is a precursor to both the anti-inflammatory prostaglandin (B15479496) E1 (PGE1) and the pro-inflammatory arachidonic acid (AA).[4][5] This dual potential places DGLA at a critical regulatory point in inflammatory processes, a subject of intense research to this day.[4]

Quantitative Insights: The Impact of Precursor Supplementation on DGLA and Metabolite Levels

Numerous studies have investigated how dietary supplementation with GLA, the direct precursor of DGLA, affects the levels of DGLA and its downstream metabolites, particularly arachidonic acid (AA). The following tables summarize key quantitative findings from human clinical trials.

Table 1: Effect of Gamma-Linolenic Acid (GLA) Supplementation on Plasma Phospholipid Fatty Acid Composition in Healthy Humans

| Study (Year) | GLA Dose ( g/day ) | Duration | Baseline DGLA (% of total fatty acids) | Post-supplementation DGLA (% of total fatty acids) | Baseline AA (% of total fatty acids) | Post-supplementation AA (% of total fatty acids) |

| Johnson et al. (1997) | 3.0 | 3 weeks | Not specified | Significantly increased | Not specified | No significant change |

| Johnson et al. (1997) | 6.0 | 3 weeks | Not specified | Significantly increased | Not specified | No significant change |

| Manku et al. (1988) | 0.36 | Not specified | Not specified | Significantly increased | Not specified | Significantly increased |

Table 2: Prostaglandin E2 (PGE2) Levels in Healthy vs. Inflamed Tissues

| Study (Year) | Tissue/Fluid | Condition | PGE2 Concentration |

| He et al. (2002) | Gingival Crevicular Fluid | Healthy | 33.1 ± 10.2 ng/mL |

| He et al. (2002) | Gingival Crevicular Fluid | Periodontitis | 77.9 ± 21.6 ng/mL |

| He et al. (2002) | Venous Blood Plasma | Healthy | 1.8 ± 0.5 ng/mL |

| He et al. (2002) | Venous Blood Plasma | Periodontitis | 4.2 ± 1.1 ng/mL |

Note: Direct measurement of PGE1 following DGLA/GLA supplementation in humans is less commonly reported in readily available literature. However, the increase in its precursor, DGLA, is well-documented.

Experimental Cornerstones: Methodologies for DGLA and Eicosanoid Analysis

The quantification of DGLA and its metabolites has been made possible through the development of sophisticated analytical techniques. The following are detailed protocols for the two primary methods used in lipid research.

Gas Chromatography (GC) for Fatty Acid Profiling

Gas chromatography is a robust method for separating and quantifying fatty acids, including DGLA and AA, from biological samples.

Experimental Protocol: Fatty Acid Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, red blood cells, tissue homogenate) using the Folch method, which employs a chloroform:methanol (B129727) (2:1, v/v) solvent system.

-

Saponification and Methylation: The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from their glycerol (B35011) backbone. The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a boron trifluoride-methanol solution.

-

FAME Extraction: The FAMEs are extracted from the reaction mixture using an organic solvent such as hexane.

-

GC-FID Analysis:

-

Injection: A small volume (typically 1 µL) of the FAME extract is injected into the gas chromatograph.

-

Separation: The FAMEs are separated on a capillary column (e.g., a BPX70 column) based on their boiling points and polarity. The oven temperature is programmed to ramp up gradually to allow for the sequential elution of different FAMEs.

-

Detection: As the FAMEs elute from the column, they are detected by a flame ionization detector (FID).

-

Quantification: The area under each peak in the chromatogram is proportional to the amount of that specific fatty acid. The identity of each peak is confirmed by comparing its retention time to that of known FAME standards. The concentration of each fatty acid is calculated relative to an internal standard (e.g., heptadecanoic acid) added at the beginning of the procedure.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Eicosanoid Quantification

LC-MS/MS is a highly sensitive and specific technique for the analysis of eicosanoids like PGE1 and PGE2, which are present in very low concentrations in biological matrices.

Experimental Protocol: Eicosanoid Analysis by LC-MS/MS

-

Sample Preparation:

-

To 1 mL of plasma or cell culture supernatant, add an internal standard mixture containing deuterated analogues of the eicosanoids of interest (e.g., PGE1-d4, PGE2-d4).

-

Acidify the sample to pH 3 with a dilute acid (e.g., formic acid).

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low-percentage methanol solution to remove interfering substances.

-

Elute the eicosanoids with methanol or another suitable organic solvent.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The eluted sample is injected into a high-performance liquid chromatography (HPLC) system. The eicosanoids are separated on a reverse-phase C18 column using a gradient of mobile phases, typically consisting of water with a small amount of formic acid and an organic solvent like acetonitrile (B52724) or methanol.

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer, which is typically a triple quadrupole instrument.

-

The eicosanoids are ionized, usually by electrospray ionization (ESI) in negative ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the eicosanoid) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then selecting a specific product ion in the third quadrupole. This two-stage mass filtering provides very high specificity.

-

-

Quantification: The peak area of the analyte is compared to the peak area of its corresponding deuterated internal standard to calculate the concentration of the eicosanoid in the original sample.

-

Visualizing the Core Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Caption: Metabolic pathway of Dihomo-gamma-linolenic acid (DGLA).

Caption: Experimental workflow for fatty acid analysis by GC-FID.

Caption: Experimental workflow for eicosanoid analysis by LC-MS/MS.

References

- 1. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

The Dichotomous Role of 8,11,14-Eicosatrienoic Acid in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8,11,14-Eicosatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA), is an omega-6 polyunsaturated fatty acid that occupies a critical juncture in the inflammatory cascade. Unlike its downstream metabolite, arachidonic acid (AA), which is a well-established precursor to potent pro-inflammatory eicosanoids, DGLA exhibits a more nuanced and often anti-inflammatory profile. This guide provides an in-depth technical overview of the biological role of DGLA in inflammation, summarizing key metabolic pathways, experimental findings, and methodologies. The balance between DGLA and AA, and their subsequent metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a pivotal factor in determining the inflammatory tone of a tissue.[1][2] Understanding the intricate signaling and metabolic fate of DGLA is paramount for the development of novel therapeutic strategies for a range of inflammatory disorders.

The Metabolic Crossroads of DGLA in Inflammation

DGLA is primarily derived from the elongation of dietary γ-linolenic acid (GLA).[3] Once synthesized, DGLA is incorporated into the phospholipids (B1166683) of cell membranes, from which it can be liberated by phospholipase A2 upon cellular stimulation.[3][4] Free DGLA then serves as a substrate for two major enzymatic pathways with opposing inflammatory outcomes:

-

Anti-Inflammatory Pathway: DGLA is metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandin (B15479496) E1 (PGE1) and by 15-lipoxygenase (15-LOX) to form 15-hydroxyeicosatrienoic acid (15-HETrE).[1][4][5] Both PGE1 and 15-HETrE have demonstrated anti-inflammatory, anti-proliferative, and vasodilatory properties.[5][6]

-

Pro-Inflammatory Potential: DGLA can be further desaturated by the enzyme Δ5-desaturase to form arachidonic acid (AA).[4] AA is the precursor to the highly pro-inflammatory 2-series prostaglandins (B1171923) (e.g., PGE2) and 4-series leukotrienes (e.g., LTB4).[6][7]

The balance between these pathways is a critical determinant of the overall inflammatory response.[1][2] Factors influencing this balance include the relative activities of the elongase and desaturase enzymes, and the availability of competing fatty acid substrates.

Anti-Inflammatory Mechanisms of DGLA and its Metabolites

The anti-inflammatory effects of DGLA are multifaceted and are mediated by both its direct actions and those of its enzymatic products.

Production of Anti-Inflammatory Eicosanoids

-

Prostaglandin E1 (PGE1): Produced via the COX pathway, PGE1 has been shown to suppress inflammation, promote vasodilation, and inhibit smooth muscle cell proliferation.[1] In murine macrophages, DGLA treatment led to a dose-dependent increase in the basal secretion of PGE1.[8]

-

15-Hydroxyeicosatrienoic Acid (15-HETrE): This 15-LOX metabolite of DGLA can inhibit the 5-LOX pathway, thereby reducing the synthesis of pro-inflammatory leukotrienes from AA.[5] Supplementation with GLA, the precursor to DGLA, has been shown to elevate 15-HETrE levels in neutrophils while suppressing the production of LTB4.[4]

Competitive Inhibition of Arachidonic Acid Metabolism

DGLA can compete with AA for the active sites of COX and LOX enzymes. By displacing AA, DGLA reduces the production of pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[3][7] This competitive inhibition is a key mechanism by which an increased DGLA to AA ratio can dampen inflammatory responses.

Modulation of Cytokine Production

DGLA has been observed to directly modulate the production of inflammatory cytokines. In human peripheral blood mononuclear cells (PBMCs), DGLA was found to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10).[9] In a murine macrophage cell line (RAW264.7), DGLA significantly decreased the secretion of interleukin-6 (IL-6) and nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS).[8]

Pro-Inflammatory Considerations

The primary pro-inflammatory potential of DGLA lies in its conversion to AA by Δ5-desaturase.[4] Therefore, conditions that favor the activity of this enzyme could theoretically shift the balance towards a more inflammatory state. However, the activity of Δ5-desaturase is considered to be rate-limiting, which often leads to an accumulation of DGLA rather than AA, especially following supplementation with GLA.[1][4]

Quantitative Data on DGLA's Effects

The following tables summarize quantitative findings from key studies on the effects of DGLA and its precursors on inflammatory markers.

Table 1: In Vitro Effects of DGLA on Inflammatory Mediators

| Cell Type | Treatment | Concentration | Duration | Effect | Reference |

| Human Neutrophils | DGLA | 50 µM | 10 min | ~75% decrease in LTB4 generation | [3] |

| Human PBMCs | DGLA | 50 µM | 10 min | ~60% decrease in LTB4 generation | [3] |

| Human PBMCs | DGLA | 50 µM | 10 min | >7-fold increase in PGE1 generation | [3] |

| Human PBMCs | DGLA | 100 µM | 48 hr | TNF-α levels reduced to ~60% of control | [9] |

| RAW264.7 Macrophages | DGLA | 100 µM | 24 hr | Significant decrease in IL-6 and NO secretion | [8] |

Table 2: Effects of GLA/DGLA Supplementation in Human and Animal Models

| Study Population | Supplement | Dosage | Duration | Key Findings | Reference |

| Healthy Subjects | DGLA | 314 mg/day | 15 weeks | Significantly lower sneezing and blocked nose symptoms in response to pollen | [5] |

| Asthma Patients | GLA (Borage Oil) | 2 g/day | - | Increased DGLA in neutrophils, suppression of LTB4 production | [4] |

| Apolipoprotein E-deficient Mice | DGLA | - | 6 months | Significant reduction in atherosclerosis development | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols from key cited experiments.

In Vitro Assessment of DGLA on Leukotriene and Prostaglandin Production in Human PBMCs

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors using a Ficoll-Paque density gradient.

-

Fatty Acid Treatment: Cells were pre-incubated with varying concentrations of DGLA (0-100 µM) for 10 minutes.

-

Stimulation: Cells were stimulated with a calcium ionophore to induce eicosanoid production.

-

Eicosanoid Measurement: The production of LTB4 and PGE1 was quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Reference: This protocol is based on the methodology described in Iversen et al., 1992.[3]

Evaluation of DGLA's Effect on Cytokine Production in Human PBMCs

-

Cell Culture: Freshly isolated human PBMCs were cultured in medium enriched with 100 µM DGLA for 48 hours.

-

Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce cytokine production.

-

Cytokine Analysis: Levels of TNF-α, IL-6, and IL-10 in the cell culture supernatants were measured by ELISA.

-

Reference: This protocol is adapted from the study by V Wettstein et al.[9]

Zebrafish Model of Gut Inflammation

-

Animal Model: A zebrafish model of Inflammatory Bowel Disease was established through chemically induced colitis.

-

Dietary Intervention: Zebrafish were fed diets supplemented with DGLA-enriched microalgal biomass for four weeks.

-

Inflammation Induction: Gut inflammation was induced by intubation with 120 µM TNBS.

-

Analysis: Gut samples were collected for gene expression analysis (qRT-PCR) of pro- and anti-inflammatory markers and for histopathological examination of the gut mucosa.

-

Reference: This methodology is described in the work presented at ILANIT 2020.[10]

Implications for Drug Development

The unique metabolic positioning and biological activities of DGLA present several opportunities for therapeutic intervention in inflammatory diseases:

-

Direct Supplementation: Oral supplementation with DGLA or its precursor, GLA, can shift the DGLA/AA ratio in favor of an anti-inflammatory state.[11] However, clinical efficacy has been variable, suggesting that patient-specific factors may influence the metabolic conversion and ultimate response.[3]

-

Modulation of Enzyme Activity: Targeting the enzymes involved in DGLA metabolism, such as inhibiting Δ5-desaturase, could be a strategy to increase DGLA levels and reduce the production of pro-inflammatory AA-derived eicosanoids.[1]

-

Combination Therapies: Combining GLA/DGLA supplementation with omega-3 fatty acids, which can also inhibit Δ5-desaturase, may offer a synergistic anti-inflammatory effect.[3]

Conclusion

This compound plays a complex and pivotal role in the regulation of inflammation. Its ability to generate anti-inflammatory mediators, coupled with its capacity to competitively inhibit the pro-inflammatory cascade originating from arachidonic acid, underscores its potential as a therapeutic target. While the existing body of research provides a strong rationale for its beneficial effects, further well-controlled clinical trials are necessary to fully elucidate its therapeutic efficacy and to identify the patient populations most likely to benefit from interventions that modulate DGLA metabolism. A deeper understanding of the genetic and metabolic factors that govern the fate of DGLA will be instrumental in harnessing its full therapeutic potential in the management of chronic inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial [mdpi.com]

- 6. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 8. DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of dihimo-γ-linolenic acid (DGLA) in mouse macrophages and a zebrafish model of gut inflammation - ILANIT 2020 [program.eventact.com]

- 11. caringsunshine.com [caringsunshine.com]

The Enzymatic Elongation of GLA to 8,11,14-Eicosatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of gamma-linolenic acid (GLA) to 8,11,14-eicosatrienoic acid, more commonly known as dihomo-γ-linolenic acid (DGLA). DGLA is a pivotal omega-6 fatty acid that serves as a precursor to anti-inflammatory eicosanoids, setting it apart from the downstream pro-inflammatory metabolites of arachidonic acid (AA).[1][2] This document details the core biochemical conversion, presents quantitative data from supplementation and production studies, outlines relevant experimental protocols, and visualizes the key metabolic and signaling pathways.

Core Biochemical Conversion

The conversion of GLA (18:3n-6) to DGLA (20:3n-6) is a critical elongation step within the omega-6 fatty acid metabolic pathway. This reaction is catalyzed by the enzyme fatty acid elongase 5 (ELOVL5) , a multi-pass membrane protein located in the endoplasmic reticulum.[3][4] ELOVL5 facilitates the addition of a two-carbon unit from malonyl-CoA to the carboxyl end of GLA, extending the 18-carbon chain to a 20-carbon chain.[4] This conversion is generally rapid and efficient in a wide range of cells and tissues, including inflammatory cells like neutrophils.[3][5] Consequently, dietary supplementation with GLA leads to a significant increase in DGLA levels within cellular lipids.[3][6]

Quantitative Data on GLA to DGLA Conversion

The efficiency of the GLA to DGLA conversion is evident in both human supplementation studies and microbial production systems. The following tables summarize key quantitative findings.

Table 1: Impact of GLA Supplementation on DGLA Levels in Human Neutrophils

| Supplement | Dose of GLA | Duration | Initial DGLA Level (mg/100mg total phospholipid) | Final DGLA Level (mg/100mg total phospholipid) | Fold Increase | Reference |

| Borage Oil | 0.48 g/day | 6 weeks | 1.35 | 1.96 | ~1.5x | [3] |

| Blackcurrant Oil | 0.48 g/day | 6 weeks | 1.35 | 1.95 | ~1.4x | [3] |

| Borage Oil | 3 g/day | 21 days | 0.45 nmol/million cells | 0.80 nmol/million cells | ~1.8x | [3] |

Table 2: Production of DGLA by Engineered Mortierella alpina

| Strain | Fermentation Scale | Culture Duration | DGLA Yield (g/L) | DGLA as % of Total Fatty Acids | Reference |

| M. alpina 1S-4 (Δ5-desaturase-defective mutant) | 10-L Fermentor | 6 days | 3.2 | 23.4% | [7] |

| M. alpina S14 (Δ5-desaturase-defective mutant) | 50-L Jar Fermentor | 7 days | 8.1 | 43.1% | [3] |

| M. alpina S14 (Δ5-desaturase-defective mutant) | 10-kL Industrial Fermentor | 12 days | 7.0 | 43.9% | [3] |

Experimental Protocols

This section provides representative methodologies for key experiments in the study of GLA to DGLA conversion.

Cell Culture and GLA Supplementation

Objective: To enrich cells with DGLA through the supplementation of GLA in vitro.

Protocol:

-

Cell Seeding: Plate human neutrophils or other relevant cell lines (e.g., HepG2) in appropriate culture vessels at a suitable density.

-

Culture Medium: Use a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

GLA Preparation: Prepare a stock solution of GLA (e.g., in ethanol) and conjugate it to bovine serum albumin (BSA) to facilitate its uptake by cells.

-

Supplementation: Add the GLA-BSA conjugate to the culture medium at a final concentration typically ranging from 10 to 50 µM. An ethanol (B145695) vehicle control should be run in parallel.

-

Incubation: Incubate the cells for a period of 24 to 72 hours to allow for the uptake and metabolism of GLA to DGLA.

-

Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining extracellular fatty acids and prepare them for lipid extraction.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of GLA and DGLA in biological samples.

Protocol:

-

Lipid Extraction:

-

To a cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly and then add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipid extract in a methylation reagent (e.g., 6% H2SO4 in methanol).

-

Heat the mixture at 100°C for 1 hour.

-

After cooling, add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane layer containing the FAMEs into a GC-MS system.

-

Use a suitable capillary column (e.g., BPX-70) and a temperature gradient to separate the different FAMEs.

-

The mass spectrometer will be used to identify and quantify the individual FAMEs based on their mass spectra and retention times, compared to known standards.

-

ELOVL5 Elongase Activity Assay

Objective: To measure the enzymatic activity of ELOVL5 in converting GLA to DGLA.

Protocol:

-

Microsome Preparation: Isolate microsomes from cells or tissues of interest, as ELOVL5 is a membrane-bound enzyme in the endoplasmic reticulum.

-

Reaction Mixture: Prepare a reaction buffer containing:

-

Phosphate buffer (pH 7.4)

-

ATP

-

Coenzyme A

-

NADH

-

Malonyl-CoA (can be radiolabeled, e.g., with ¹⁴C, for detection)

-

GLA-CoA (substrate)

-

-

Enzyme Reaction:

-

Add the microsomal protein preparation to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Extraction and Analysis:

-

Stop the reaction and extract the fatty acids.

-

Analyze the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the substrate (GLA) from the product (DGLA).

-

If a radiolabeled malonyl-CoA was used, the amount of DGLA produced can be quantified by scintillation counting.

-

Visualization of Pathways

The following diagrams, generated using the DOT language, illustrate the key biochemical and signaling pathways related to the enzymatic conversion of GLA to DGLA.

Conclusion

The enzymatic conversion of GLA to DGLA by ELOVL5 is a highly efficient and critical step in omega-6 fatty acid metabolism. The resulting DGLA is a precursor to potent anti-inflammatory molecules, making this pathway a significant area of interest for nutritional and therapeutic interventions in inflammatory conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating this biochemical pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. static.igem.org [static.igem.org]

- 3. scispace.com [scispace.com]

- 4. ELOVL5 | Abcam [abcam.com]

- 5. Metabolism of gammalinolenic acid in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary supplementation with gamma-linolenic acid alters fatty acid content and eicosanoid production in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of Dihomo-γ-Linolenic Acid by a Δ5-Desaturase-Defective Mutant of Mortierella alpina 1S-4 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dihomo-γ-Linolenic Acid in Skin Health and Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dihomo-γ-linolenic acid (DGLA) is an omega-6 polyunsaturated fatty acid that occupies a unique position in the eicosanoid synthesis pathway. Unlike its precursor, linoleic acid, and its metabolite, arachidonic acid (AA), DGLA is primarily metabolized into anti-inflammatory compounds. This technical guide provides an in-depth review of DGLA's metabolism, its mechanisms of action in the skin, and its therapeutic potential for inflammatory skin diseases such as atopic dermatitis and psoriasis. We consolidate quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of critical biochemical pathways and experimental workflows to support future research and drug development endeavors.

Introduction

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a 20-carbon omega-6 fatty acid derived from the essential fatty acid linoleic acid (LA) through elongation of γ-linolenic acid (GLA).[1] While typically present in low proportions in mammals, DGLA has emerged as a significant modulator of inflammation.[2][3] Its pivotal role stems from its position in the fatty acid metabolic pathway, where it can be converted into anti-inflammatory eicosanoids or, alternatively, be desaturated to form the pro-inflammatory precursor, arachidonic acid (AA).[2][4] The balance between DGLA and AA is a critical factor in regulating inflammatory processes within the body, including the skin.[2]

Patients with atopic dermatitis (AD) often exhibit altered essential fatty acid metabolism, characterized by lower circulating levels of GLA and DGLA, potentially due to impaired Δ6-desaturase activity.[2][5] This deficiency is hypothesized to contribute to the inflammatory nature of the disease by reducing the production of DGLA's anti-inflammatory metabolites.[6] Consequently, supplementation with DGLA or its precursor, GLA, has been investigated as a therapeutic strategy for various inflammatory skin conditions.[2][7]

Metabolism of Dihomo-γ-Linolenic Acid

DGLA is not obtained directly from the diet in significant amounts but is synthesized endogenously from LA. The metabolic cascade is a tightly regulated process involving a series of desaturation and elongation enzymes.

-

Linoleic Acid (LA) to Gamma-Linolenic Acid (GLA): The process begins with the conversion of LA to GLA by the enzyme Δ6-desaturase (FADS2). This is the rate-limiting step in the pathway.[1][8]

-

GLA to DGLA: GLA is then rapidly and efficiently elongated by the enzyme ELOVL5 to form DGLA.[1] Due to this rapid conversion, GLA levels in tissues are typically low, while DGLA is more readily measured and accumulates upon GLA supplementation.[1]

-

DGLA Metabolism: Once synthesized, DGLA is incorporated into the phospholipids (B1166683) of cell membranes.[1] Upon cellular stimulation, phospholipase A2 releases DGLA, which can then be metabolized by two primary enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert DGLA into the 1-series prostaglandins, most notably Prostaglandin (B15479496) E1 (PGE1).[2] PGE1 possesses anti-inflammatory, vasodilatory, and anti-proliferative properties.[2][9]

-

Lipoxygenase (LOX) Pathway: 15-lipoxygenase (15-LOX) metabolizes DGLA to 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[2] 15-HETrE is known to have potent anti-inflammatory and anti-proliferative effects, partly by inhibiting the production of pro-inflammatory leukotrienes from AA.[9][10]

-

-

Conversion to Arachidonic Acid (AA): DGLA can also be converted to AA by the enzyme Δ5-desaturase (FADS1).[9] However, this conversion is limited in humans, meaning that DGLA supplementation tends to lead to an accumulation of DGLA and its anti-inflammatory metabolites rather than a significant increase in pro-inflammatory AA.[11]

Mechanisms of Action in Skin

DGLA exerts its beneficial effects on the skin through several interconnected mechanisms, primarily centered on reducing inflammation and supporting barrier function.

Anti-Inflammatory and Immunomodulatory Effects

The primary anti-inflammatory actions of DGLA are mediated by its metabolites, PGE1 and 15-HETrE.

-

Prostaglandin E1 (PGE1): PGE1 has vasodilatory effects, which can improve microcirculation and tissue oxygenation in the skin.[12][13] It has also been shown to promote the proliferation of normal human keratinocytes indirectly by stimulating dermal fibroblasts to produce interleukin-6 (IL-6).[14] In some contexts, PGE1 can suppress certain inflammatory responses.

-

15-HETrE: This metabolite is a potent anti-inflammatory agent. It can suppress epidermal hyperproliferation, a key feature of diseases like psoriasis.[10] Furthermore, 15-HETrE can inhibit the 5-LOX pathway, thereby reducing the synthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator derived from AA.[9]

-

Competition with Arachidonic Acid (AA): An increased concentration of DGLA in cell membranes competitively inhibits the metabolism of AA by COX and LOX enzymes.[1] This reduces the production of pro-inflammatory eicosanoids such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), shifting the overall balance towards a less inflammatory state.[2]

Skin Barrier Function and Hydration

Essential fatty acids are integral to the structure and function of the skin barrier. Linoleic acid, in particular, is crucial for maintaining the water permeability barrier of the epidermis.[11] While direct evidence for DGLA is less extensive, studies on its precursor, GLA, have shown that oral and topical application can improve skin barrier function, increase moisture, and reduce transepidermal water loss (TEWL).[8][15][16] This is attributed to the incorporation of these fatty acids into ceramides (B1148491) and other lipids that form the "mortar" between skin cells in the stratum corneum.[17] Given that DGLA is the direct metabolite of GLA, it is a key intermediate in mediating these effects.

Role in Skin Disease

The immunomodulatory and barrier-enhancing properties of DGLA make it a compound of interest for several inflammatory skin disorders.

Atopic Dermatitis (AD)

The strongest evidence for DGLA's therapeutic potential lies in atopic dermatitis. As mentioned, AD patients may have a deficiency in Δ6-desaturase, leading to lower levels of GLA and DGLA.[5][6]

Animal Studies: Oral administration of DGLA has been shown to effectively prevent the development of AD-like lesions in NC/Nga and NC/Tnd mouse models.[18][19] In these studies, DGLA supplementation led to significantly lower clinical skin severity scores, reduced scratching behavior, and decreased plasma IgE levels.[19][20] The mechanism appears to involve the upregulation of Prostaglandin D1 (PGD1), another DGLA metabolite, which suppresses mast cell degranulation and the expression of thymic stromal lymphopoietin (TSLP) in keratinocytes, a key cytokine in AD pathogenesis.[18]

Human Studies: While direct DGLA supplementation studies are limited, trials using GLA-rich oils like evening primrose oil (EPO) and borage oil have shown modest improvements in skin hydration, barrier function, and inflammation in some AD patients.[7] A key finding is that clinical improvement often correlates with an increase in plasma DGLA levels.[5][6]

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes. The rationale for using DGLA or GLA is based on their potential to generate anti-inflammatory and anti-proliferative metabolites. The DGLA metabolite 15-HETrE has been shown to suppress epidermal hyperproliferation in animal models, suggesting a potential therapeutic mechanism. However, clinical evidence for the efficacy of GLA or DGLA in psoriasis is limited and inconclusive, with most studies being small or having methodological limitations.[21]

Quantitative Data Summary

The following tables summarize quantitative data from key animal and human studies investigating DGLA or its precursors in the context of skin health.

Table 1: Summary of Animal Studies on DGLA for Atopic Dermatitis

| Study Subject | Intervention | Dosage | Duration | Key Quantitative Outcomes | Reference |

| NC/Nga Mice | Diet with DGLA oil | 0.5 g DGLA/kg diet | 8 weeks | - Clinical skin score significantly lower (P < 0.01) - Scratching frequency reduced by ~50% (P < 0.01) - Plasma IgE levels significantly lower (P < 0.01) | [19] |

| NC/Tnd Mice | Diet with DGLA | 0.5% (w/w) | 5 weeks | - Dermatitis score significantly suppressed - Skin PGD1 levels significantly increased | [18] |

Table 2: Summary of Human Studies on GLA/EPO for Atopic Dermatitis

| Study Population | Intervention | Dosage | Duration | Key Quantitative Outcomes | Reference |

| 21 AD Patients | Evening Primrose Oil (EPO) | 4-6 g/day | 12 weeks | - Significant increase in plasma GLA and DGLA (P < 0.05) - Significant decrease in objective SCORAD score (P < 0.05) - Inverse correlation between change in plasma GLA and SCORAD (P = 0.008) | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experimental approaches used to study DGLA.

Protocol: Murine Model of Atopic Dermatitis (AD)

This protocol is based on methodologies described for NC/Nga mice, which spontaneously develop AD-like lesions in conventional (non-SPF) housing conditions.

Objective: To evaluate the effect of dietary DGLA on the development of AD.

Methodology:

-

Animals: Male NC/Nga mice, 4 weeks of age.

-

Housing: Mice are housed in an air-uncontrolled conventional facility to induce AD symptoms.

-

Acclimatization: Mice are acclimatized for 1 week on a standard AIN-93G diet.

-

Dietary Intervention (8 weeks):

-

Control Group (n=7): Fed the AIN-93G diet.

-

DGLA Group (n=7): Fed the AIN-93G diet supplemented with 0.5 g of DGLA-enriched oil per kg of diet. Diets are provided ad libitum.

-

-

Assessments:

-

Clinical Skin Severity: Scored weekly based on erythema, hemorrhage, edema, excoriation, and dryness/scaling (each scored 0-3).

-

Scratching Behavior: At 8 weeks, mice are individually placed in observation cages and videotaped. The frequency of scratching is counted for 20 minutes.

-

Plasma IgE Levels: At the end of the study, blood is collected via cardiac puncture. Total plasma IgE is measured using a mouse IgE ELISA kit.

-

Histological Analysis: Dorsal skin samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess epidermal hyperplasia, inflammation, and eosinophil infiltration.

-

Fatty Acid Analysis: Plasma and skin tissue lipids are extracted, and fatty acid methyl esters are prepared and analyzed by gas chromatography to confirm changes in DGLA levels.

-

-

Statistical Analysis: Data are analyzed using an appropriate statistical test, such as a Student's t-test or ANOVA, with P < 0.05 considered significant.

References

- 1. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DGLA – at the crossroads of pro- and anti-inflammatory processes • Lipinutragen [lipinutragen.it]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. Gamma-Linolenic Acid Levels Correlate with Clinical Efficacy of Evening Primrose Oil in Patients with Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. ocl-journal.org [ocl-journal.org]

- 9. mdpi.com [mdpi.com]

- 10. 15-hydroxyeicosatrienoic acid (15-HETrE) suppresses epidermal hyperproliferation via the modulation of nuclear transcription factor (AP-1) and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jwmr.org [jwmr.org]

- 13. Intra-arterial and intravenous administration of prostaglandin E1 cause different changes to skin microcirculation in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of prostaglandin E1 on human keratinocytes and dermal fibroblasts: a possible mechanism for the healing of skin ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. skinfitwell.com [skinfitwell.com]

- 16. kaya.in [kaya.in]

- 17. youtube.com [youtube.com]

- 18. Dihomo-γ-linolenic acid prevents the development of atopic dermatitis through prostaglandin D1 production in NC/Tnd mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oral administration of dihomo-gamma-linolenic acid prevents development of atopic dermatitis in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. caringsunshine.com [caringsunshine.com]

The intricate dance of lipids: An in-depth guide to the interaction of 8,11,14-Eicosatrienoic Acid with fatty acid desaturases

For the attention of researchers, scientists, and drug development professionals, this technical guide delineates the multifaceted interactions between 8,11,14-eicosatrienoic acid (Mead acid) and the crucial family of fatty acid desaturase enzymes. This document provides a comprehensive overview of the biochemical pathways, quantitative data on enzyme interactions, detailed experimental methodologies, and visual representations of the core processes to facilitate a deeper understanding and guide future research in lipid metabolism and therapeutic development.

Executive Summary

This compound, also known as Mead acid, is an omega-9 polyunsaturated fatty acid that emerges as a significant biomarker in states of essential fatty acid deficiency (EFAD). Its biosynthesis and subsequent metabolism are intricately linked to the activity of fatty acid desaturases (FADS), particularly FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase), and stearoyl-CoA desaturase (SCD). These enzymes, responsible for introducing double bonds into fatty acyl chains, are pivotal in maintaining lipid homeostasis and are implicated in a range of physiological and pathological processes, including inflammation and cancer. This guide explores the dual role of Mead acid as both a substrate and a potential modulator of these key enzymes, providing a foundational resource for researchers in the field.

Biosynthesis and Metabolism of this compound

In mammals, Mead acid is synthesized from oleic acid (18:1n-9), particularly when dietary intake of essential fatty acids like linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) is insufficient.[1][2] The production of Mead acid involves a series of elongation and desaturation steps orchestrated by specific enzymes.

Two primary pathways for the synthesis of Mead acid from oleic acid have been identified:

-

Pathway 1: Oleic acid (18:1n-9) is first desaturated by FADS2 to 18:2n-9. This is followed by an elongation step mediated by Elongation of very long-chain fatty acids protein 5 (ELOVL5) to produce 20:2n-9. Finally, FADS1 acts on 20:2n-9 to yield this compound (20:3n-9).[1]

-

Pathway 2: Alternatively, oleic acid can first be elongated by ELOVL5 to 20:1n-9. FADS2 then desaturates this product to 20:2n-9, which is subsequently converted to Mead acid by FADS1.[1][3]

Once synthesized, Mead acid can be further metabolized by cyclooxygenases (COX) and lipoxygenases (LOX), enzymes renowned for their role in inflammation.[3][4] This metabolism leads to the production of various eicosanoids, such as leukotrienes C3 and D3, and 5-hydroxyeicosatrienoic acid (5-HETrE), which can modulate inflammatory responses.[4][5]

Quantitative Data on Enzyme Interactions

The following table summarizes the known involvement of fatty acid desaturases with Mead acid and its precursors.

| Enzyme | Role in Mead Acid (20:3n-9) Metabolism | Substrate(s) | Product(s) |

| FADS1 (Δ5-Desaturase) | Catalyzes the final desaturation step in Mead acid biosynthesis.[1][2] | 20:2n-9 | 20:3n-9 (Mead Acid) |

| FADS2 (Δ6/Δ8-Desaturase) | Initiates Mead acid synthesis from oleic acid or its elongated product.[1][2][3] | 18:1n-9, 20:1n-9 | 18:2n-9, 20:2n-9 |

| ELOVL5 | Elongates fatty acid chains in the Mead acid synthesis pathway.[1][2] | 18:1n-9, 18:2n-9 | 20:1n-9, 20:2n-9 |

For comparative purposes, the inhibitory potency of 5,8,11-Eicosatriynoic acid (ETI), a triple-bond analogue of arachidonic acid, against key enzymes in the eicosanoid pathway is presented below. It is important to note that while ETI is known to inhibit fatty acid desaturases, specific IC50 values for Δ5, Δ6, and Δ9 desaturases are not well-documented.[6]

| Enzyme Target | System/Cell Type | IC50 Value (µM) |

| 12-Lipoxygenase (12-LO) | Human Platelets | 24 |

| Leukotriene C4 (LTC4) Biosynthesis | Mouse Mastocytoma Cells | 5 |

| Cyclooxygenases (COX) | Not Specified | 340 |

Visualizing the Pathways

To elucidate the complex relationships in Mead acid metabolism, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathways of Mead acid from oleic acid.

Caption: Metabolic fate of Mead acid via inflammatory pathways.

Experimental Protocols

The study of this compound and its interaction with fatty acid desaturases necessitates robust experimental methodologies. The following protocols provide a framework for investigating these interactions in a laboratory setting.

Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general workflow for analyzing the fatty acid composition of biological samples to determine the activity of desaturase enzymes.[7]

Materials:

-

Biological sample (e.g., cultured cells, tissue homogenate)

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Lipid extraction solvents (e.g., chloroform/methanol 2:1, v/v)

-

Transesterification reagent (e.g., 14% boron trifluoride in methanol)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Transesterification:

-

FAME Extraction:

-

After cooling, add water and hexane to the reaction mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject the FAME sample into the GC-MS system.

-

Use an appropriate temperature program to separate the FAMEs based on their chain length and degree of unsaturation.

-

Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.

-

-

Data Analysis:

-

Calculate the concentration of each fatty acid relative to the internal standard.

-

Desaturase activity can be estimated by calculating product-to-precursor ratios (e.g., [20:3n-9]/[20:2n-9] for FADS1 activity).[7]

-

In Vitro Desaturase Activity Assay

This assay measures the enzymatic activity of desaturases in microsomal preparations.

Materials:

-

Rat liver microsomes (or other source of desaturase enzymes)

-

Radiolabeled substrate (e.g., [1-14C]this compound)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Cofactors (NADH or NADPH)

-

ATP and Coenzyme A

-

Scintillation cocktail and counter

Procedure:

-

Microsome Preparation:

-

Isolate microsomes from the tissue of interest (e.g., rat liver) by differential centrifugation.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the microsomal protein, reaction buffer, cofactors, ATP, and Coenzyme A.

-

Initiate the reaction by adding the radiolabeled fatty acid substrate.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Termination and Extraction:

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

-

Analysis:

-

Separate the substrate and product fatty acids using reverse-phase high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity in the substrate and product peaks using a scintillation counter.

-

-

Calculation of Activity:

-

Calculate the enzyme activity based on the rate of conversion of the radiolabeled substrate to the product.

-

siRNA-Mediated Gene Knockdown in Cell Culture

This protocol is used to investigate the specific roles of FADS1 and FADS2 in Mead acid synthesis.[1]

Materials:

-

Cultured cells (e.g., NIH3T3 or Hepa1-6 cells)

-

Cell culture medium and supplements

-

siRNA targeting FADS1, FADS2, or a non-targeting control

-

Transfection reagent (e.g., Lipofectamine)

Procedure:

-

Cell Culture:

-

Culture cells to the desired confluency in standard conditions.

-

-

Transfection:

-

Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions.

-

Add the complexes to the cells and incubate for 24-48 hours to allow for gene knockdown.

-

-

Fatty Acid Analysis:

-

Harvest the cells and extract total lipids.

-

Analyze the fatty acid profile by GC-MS as described in Protocol 5.1.

-

-

Data Analysis:

-

Compare the levels of Mead acid and its precursors in cells treated with FADS1 or FADS2 siRNA to those treated with the control siRNA. A decrease in Mead acid levels upon knockdown of a specific desaturase confirms its role in the biosynthetic pathway.[1]

-

Conclusion

The interaction between this compound and fatty acid desaturases represents a critical nexus in lipid metabolism with significant implications for cellular signaling and disease. While the biosynthetic pathways are well-elucidated, a notable gap exists in the literature regarding quantitative kinetic data for these interactions. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to further investigate these complex relationships. A deeper understanding of how Mead acid synthesis and metabolism are regulated by FADS enzymes will undoubtedly pave the way for novel therapeutic strategies targeting a host of metabolic and inflammatory disorders.

References

- 1. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Mead acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Physiological Concentrations of Dihomo-γ-Linolenic Acid in Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of Dihomo-γ-linolenic acid (DGLA) in human plasma. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are investigating the roles of this significant omega-6 polyunsaturated fatty acid in health and disease. This document summarizes quantitative data, details common experimental protocols for DGLA analysis, and visualizes key metabolic and experimental pathways.

Introduction to Dihomo-γ-Linolenic Acid (DGLA)

Dihomo-γ-linolenic acid (20:3n-6) is a key intermediate in the metabolism of omega-6 fatty acids. It is synthesized in the body from γ-linolenic acid (GLA) and serves as a precursor to both anti-inflammatory and pro-inflammatory eicosanoids.[1] Unlike its precursor, linoleic acid (LA), and its downstream metabolite, arachidonic acid (AA), DGLA is not abundant in the diet and is primarily found in trace amounts in animal products.[2] Its plasma concentration is therefore reflective of endogenous metabolic processes. The balance between DGLA and its metabolites is crucial in regulating inflammatory responses, making its quantification in plasma a valuable tool in various research fields, including nutrition, inflammation, and cardiovascular disease.

Physiological Plasma Concentrations of DGLA

The concentration of DGLA in human plasma can be influenced by a variety of factors including diet, genetics, age, sex, and health status. The following tables summarize quantitative data from studies on healthy adult populations. It is important to note the variability in analytical methods and the specific lipid fraction analyzed (e.g., total plasma lipids, phospholipids) when comparing values across studies.

Table 1: Plasma DGLA Concentrations in Healthy Adults (Total Plasma Lipids)

| Population | N | Sex | Age Range | Mean ± SD (μmol/L) | 5th - 95th Percentile (μmol/L) | Analytical Method | Reference |

| Young Canadian Adults | 826 | Male & Female | 20-29 | 48.9 ± 14.2 | 29.5 - 75.9 | GC-FID | [3] |

| Young Canadian Adults (Caucasian) | 506 | Male & Female | 20-29 | 49.9 ± 14.4 | Not Reported | GC-FID | [3] |

| Young Canadian Adults (East Asian) | 229 | Male & Female | 20-29 | 46.3 ± 13.3* | Not Reported | GC-FID | [3] |

| Young Canadian Adults (South Asian) | 91 | Male & Female | 20-29 | 48.7 ± 13.9 | Not Reported | GC-FID | [3] |

*Statistically significant difference compared to Caucasians (p = 0.03).

Table 2: Plasma/Serum DGLA Concentrations in Different Lipid Fractions and as a Percentage of Total Fatty Acids in Healthy Adults

| Population | N | Lipid Fraction | Baseline Value | Post-intervention Value | Units | Analytical Method | Reference |

| Healthy Japanese Adults | Not Specified | Serum Phospholipids | 2.0 | 3.4 (after 4 weeks of 450 mg DGLA supplementation) | % of total fatty acids | Not Specified | [4] |

| Healthy Adults | Not Specified | Red Blood Cells | 1.02 - 5 | Not Applicable | wt % | Not Specified | [5] |

Metabolic Pathway of Dihomo-γ-Linolenic Acid

DGLA is a central molecule in the omega-6 fatty acid cascade. It is elongated from γ-linolenic acid (GLA) and can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce series-1 prostaglandins (B1171923) and thromboxanes, and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively, many of which have anti-inflammatory properties. DGLA can also be converted to the pro-inflammatory arachidonic acid (AA) by the delta-5-desaturase enzyme.

References

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dihomo-g-linolenic (DGLA) 20:3 n6 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

Methodological & Application

Application Note: Quantification of Dihomo-γ-linolenic Acid (8,11,14-Eicosatrienoic Acid) using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihomo-γ-linolenic acid (DGLA), systematically known as (8Z,11Z,14Z)-eicosatrienoic acid, is a C20:3 omega-6 fatty acid. It is a key intermediate in the metabolism of essential fatty acids, serving as a precursor to potent anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and thromboxane (B8750289) A1 (TXA1). Accurate quantification of DGLA in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting fatty acid metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of DGLA, typically after a derivatization step to increase volatility. This application note provides a detailed protocol for the quantification of 8,11,14-eicosatrienoic acid in biological samples using GC-MS.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Caption: Experimental workflow for DGLA quantification by GC-MS.

Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

-

Biological sample (e.g., 0.5 mL plasma, 1x10^6 cells)

-

Internal Standard (IS): this compound-d8 (DGLA-d8) stock solution (10 µg/mL in ethanol)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

0.9% NaCl solution

-

Sodium sulfate (B86663) (anhydrous)

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

To 0.5 mL of plasma in a glass centrifuge tube, add 10 µL of the DGLA-d8 internal standard solution.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

-

Re-extract the upper aqueous phase with 1 mL of chloroform.

-

Combine the organic phases.

-

Wash the combined organic phase with 1 mL of 0.9% NaCl solution.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the lower organic phase to a clean tube, passing it through a small column of anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

Materials:

-

Dried lipid extract

-

0.5 M NaOH in methanol

-

14% Boron trifluoride (BF3) in methanol

-

Hexane (B92381) (HPLC grade)

-

Saturated NaCl solution

Procedure:

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Incubate at 80°C for 10 minutes to saponify the lipids.

-

Cool the tube to room temperature.

-

Add 1 mL of 14% BF3 in methanol.

-

Incubate at 80°C for 5 minutes for methylation.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute.

-

Centrifuge at 1500 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Parameters:

| Parameter | Value |

|---|---|

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp 100°C, hold for 2 min. Ramp at 10°C/min to 250°C, hold for 10 min. |

MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions:

| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

|---|---|---|---|

| DGLA Methyl Ester | ~15.5 min | 320.3 ([M]+) | 79, 91, 105 |

| DGLA-d8 Methyl Ester (IS) | ~15.4 min | 328.3 ([M]+) | 87, 99 |

Note: Retention times and optimal ions should be confirmed by injecting a standard of this compound methyl ester.

Data Presentation and Quantification

A calibration curve is constructed by preparing standards containing known concentrations of this compound and a fixed concentration of the internal standard. The standards are subjected to the same derivatization procedure as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 1: Example Calibration Curve Data

| Concentration of DGLA (ng/mL) | Peak Area (DGLA) | Peak Area (DGLA-d8) | Peak Area Ratio (DGLA/DGLA-d8) |

| 10 | 15,234 | 148,987 | 0.102 |

| 25 | 38,123 | 150,123 | 0.254 |

| 50 | 76,987 | 149,567 | 0.515 |

| 100 | 155,678 | 151,234 | 1.030 |

| 250 | 380,987 | 149,876 | 2.542 |

| 500 | 765,432 | 150,456 | 5.088 |

A linear regression of the calibration curve will yield an equation (y = mx + c) that can be used to determine the concentration of DGLA in unknown samples based on their measured peak area ratios.

Table 2: Example Quantification of DGLA in Plasma Samples

| Sample ID | Peak Area (DGLA) | Peak Area (DGLA-d8) | Peak Area Ratio | Calculated Concentration (ng/mL) |

| Control 1 | 45,678 | 150,111 | 0.304 | 29.8 |

| Control 2 | 48,912 | 149,555 | 0.327 | 32.1 |

| Treated 1 | 98,765 | 150,333 | 0.657 | 64.4 |

| Treated 2 | 102,345 | 149,888 | 0.683 | 67.0 |

Signaling Pathway Involving DGLA

Caption: Metabolic pathway of DGLA.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using GC-MS. The described method, involving lipid extraction, saponification, and derivatization to FAMEs, followed by GC-MS analysis in SIM mode, offers high sensitivity and specificity. This methodology is well-suited for researchers in academia and the pharmaceutical industry investigating the roles of fatty acids in biological systems and for the development of related therapeutics.

Application Notes and Protocols for the Separation of Dihomo-γ-linolenic Acid (DGLA) Isomers by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a crucial omega-6 polyunsaturated fatty acid (PUFA) positioned at a key metabolic junction.[1][2] It serves as a precursor to anti-inflammatory series-1 prostaglandins (B1171923) (e.g., PGE₁) and other signaling molecules, while also being a substrate for the synthesis of pro-inflammatory arachidonic acid (AA).[1][2][3] The precise biological activity of DGLA and its metabolites can be highly dependent on their isomeric form, including the position and geometry (cis/trans) of their double bonds. Consequently, the accurate separation and quantification of DGLA isomers are essential for research in nutrition, clinical diagnostics, and the development of therapeutics targeting inflammatory pathways.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for analyzing fatty acid isomers.[4] Unlike Gas Chromatography (GC), HPLC operates at lower temperatures, minimizing the risk of thermal degradation for sensitive unsaturated compounds.[4][5] This document provides detailed application notes and protocols for separating DGLA isomers using various HPLC methodologies.

Application Notes: HPLC Methodologies for DGLA Isomer Separation

The selection of an appropriate HPLC method depends on the specific class of isomers being targeted. The primary techniques include Reversed-Phase HPLC, Silver Ion HPLC, and Chiral Chromatography.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode for fatty acid analysis, separating molecules based on their hydrophobicity.[1][4] In this technique, fatty acids are separated based on both their carbon chain length and their degree of unsaturation.[6][7]

-